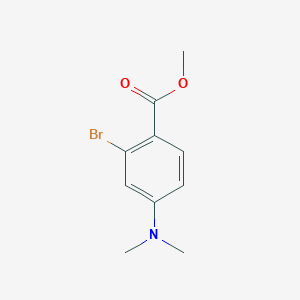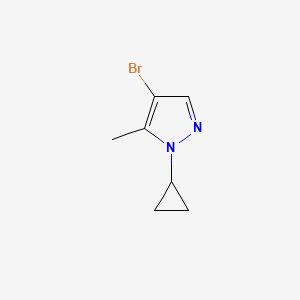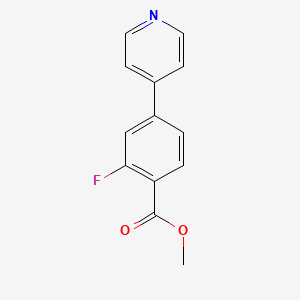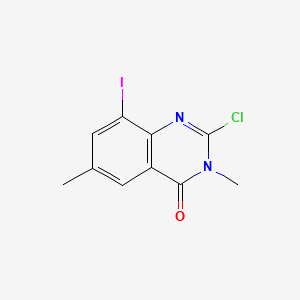![molecular formula C12H22N2O6 B13911909 tert-butyl N-[(1R)-2-amino-1-cyclopropyl-ethyl]carbamate;oxalic acid](/img/structure/B13911909.png)
tert-butyl N-[(1R)-2-amino-1-cyclopropyl-ethyl]carbamate;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(1R)-2-amino-1-cyclopropyl-ethyl]carbamate; oxalic acid: is a chemical compound with the molecular formula C14H27N3O3.C2H2O4. It is an intermediate used in the synthesis of various pharmaceuticals, particularly in the preparation of anticoagulant drugs such as edoxaban .
Méthodes De Préparation
The synthesis of tert-butyl N-[(1R)-2-amino-1-cyclopropyl-ethyl]carbamate; oxalic acid involves several steps. One common method includes the reaction of benzyl N-[(1S,2R,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-(dimethylcarbamoyl)cyclohexyl]carbamate with oxalic acid . The reaction is typically carried out in an organic solvent under controlled temperature and inert atmosphere conditions .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts.
Common reagents used in these reactions include hydrogen, oxygen, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
tert-Butyl N-[(1R)-2-amino-1-cyclopropyl-ethyl]carbamate; oxalic acid is widely used in scientific research, particularly in:
Chemistry: As an intermediate in organic synthesis and the preparation of complex molecules.
Biology: In the study of biochemical pathways and enzyme interactions.
Medicine: As a precursor in the synthesis of anticoagulant drugs like edoxaban.
Industry: Used in the production of pharmaceuticals and other chemical products
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets and pathways. In the case of its use in anticoagulant drugs, it inhibits the activity of factor Xa, an enzyme crucial for blood clotting. This inhibition prevents the formation of blood clots, making it useful in the treatment and prevention of thromboembolic disorders.
Comparaison Avec Des Composés Similaires
Similar compounds include:
tert-Butyl [(1R,2S,5S)-2-amino-5-(dimethylamino)carbonyl]cyclohexylcarbamate oxalate: Another intermediate used in the synthesis of edoxaban.
tert-Butyl [(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate: A related compound with similar applications in pharmaceutical synthesis.
The uniqueness of tert-butyl N-[(1R)-2-amino-1-cyclopropyl-ethyl]carbamate; oxalic acid lies in its specific structure and its role as a key intermediate in the synthesis of anticoagulant drugs, which distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C12H22N2O6 |
|---|---|
Poids moléculaire |
290.31 g/mol |
Nom IUPAC |
tert-butyl N-(2-amino-1-cyclopropylethyl)carbamate;oxalic acid |
InChI |
InChI=1S/C10H20N2O2.C2H2O4/c1-10(2,3)14-9(13)12-8(6-11)7-4-5-7;3-1(4)2(5)6/h7-8H,4-6,11H2,1-3H3,(H,12,13);(H,3,4)(H,5,6) |
Clé InChI |
WBALXINMGJMQJV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CN)C1CC1.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





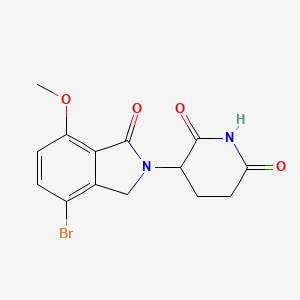
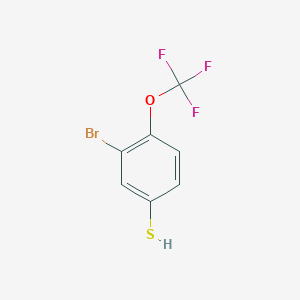
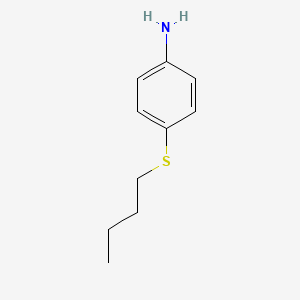
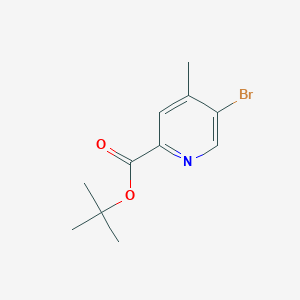
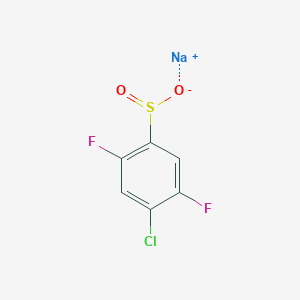
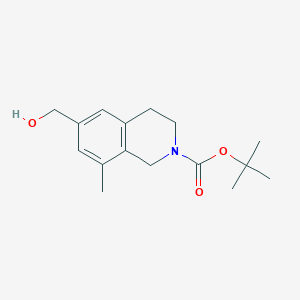
![7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine](/img/structure/B13911888.png)
